molecular formula C8H17NaO B12652933 Sodium 2-ethylhexanolate CAS No. 38411-13-1

Sodium 2-ethylhexanolate

Cat. No.: B12652933
CAS No.: 38411-13-1
M. Wt: 152.21 g/mol
InChI Key: BFDXQZBRSCAZOY-UHFFFAOYSA-N
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Description

Contextualization within Branched-Chain Carboxylate Chemistry

Sodium 2-ethylhexanoate (B8288628) is a member of the branched-chain carboxylate family. These are salts of carboxylic acids that feature a branched carbon chain structure. The parent acid, 2-ethylhexanoic acid, is an eight-carbon carboxylic acid with a distinct branched structure. indiamart.com This branching imparts specific physical and chemical properties to its salts, such as sodium 2-ethylhexanoate, influencing their solubility and reactivity. The unique properties stemming from this branched structure make these compounds valuable in various industrial and research applications. researchgate.net

The synthesis of sodium 2-ethylhexanoate typically involves the neutralization of 2-ethylhexanoic acid with sodium hydroxide (B78521). Early production methods resulted in aqueous solutions that required significant energy for drying. smolecule.com A significant advancement came with the development of spray-drying techniques, which produce a crystalline solid with low moisture content, improving its handling and purity. smolecule.comgoogle.com

Overview of Research Trajectories and Academic Significance

Sodium 2-ethylhexanoate has garnered considerable attention in academic and industrial research due to its versatility. Its high solubility in organic solvents makes it a convenient reagent in various chemical transformations. google.com

Key research areas and applications include:

Catalysis: It serves as a precursor for the synthesis of various metal 2-ethylhexanoates. sigmaaldrich.comatamanchemicals.com These metal complexes are used as catalysts in polymerization and oxidation reactions. For instance, they can act as "oil drying agents" in paints and varnishes. atamanchemicals.com

Pharmaceutical Synthesis: The compound is utilized as a salt-forming agent in the pharmaceutical industry to enhance the solubility and bioavailability of drugs. It plays a role in the synthesis of antibiotics such as ampicillin (B1664943) sodium and certain cephalosporins. smolecule.com

Polymer Chemistry: In polymer science, it functions as a stabilizer and crosslinking agent, enhancing the durability of polymers used in coatings and adhesives. sigmaaldrich.comcymitquimica.com It also acts as a catalyst in the ring-opening copolymerization of certain monomers. smolecule.com

Organic Synthesis: It is employed as a mild base and catalyst in acylation reactions, particularly in the formation of amides. chemicalbook.com

The market for sodium 2-ethylhexanoate is significant and expected to grow, reflecting its broad utility in various industrial sectors. imrmarketreports.com

Interactive Data Table: Properties of Sodium 2-Ethylhexanoate

PropertyValueSource
CAS Number 19766-89-3 indiamart.com
Molecular Formula C₈H₁₅NaO₂ sigmaaldrich.comindiamart.com
Molecular Weight 166.19 g/mol indiamart.com
Appearance White to off-white hygroscopic crystalline powder sigmaaldrich.com
Melting Point >300 °C sigmaaldrich.comindiamart.com
Solubility Soluble in water, methanol, and ethanol chemicalbook.com

Properties

CAS No.

38411-13-1

Molecular Formula

C8H17NaO

Molecular Weight

152.21 g/mol

IUPAC Name

sodium;2-ethylhexan-1-olate

InChI

InChI=1S/C8H17O.Na/c1-3-5-6-8(4-2)7-9;/h8H,3-7H2,1-2H3;/q-1;+1

InChI Key

BFDXQZBRSCAZOY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Production Routes

Laboratory-Scale Synthesis via Neutralization Reactions

The most direct and common methods for preparing sodium 2-ethylhexanoate (B8288628) on a laboratory scale involve the deprotonation of 2-ethylhexanoic acid through standard acid-base neutralization reactions.

The synthesis of sodium 2-ethylhexanoate is frequently achieved by reacting 2-ethylhexanoic acid with sodium hydroxide (B78521). glindiachemicals.com This exothermic reaction involves the titration of an aqueous solution of the carboxylic acid with a solution of sodium hydroxide. quickcompany.in The process yields sodium 2-ethylhexanoate and water as the byproduct.

A typical laboratory procedure involves dissolving sodium hydroxide in water and then adding 2-ethylhexanoic acid to the solution while stirring. prepchem.com To manage the exothermic nature of the reaction, cooling, for instance with an ice-water bath, is often employed to maintain the temperature at or below a specific threshold, such as 70°C. quickcompany.ingoogle.com Following the complete addition of the acid, the mixture is typically stirred for an additional period to ensure the reaction goes to completion. google.com The resulting product is an aqueous solution of sodium 2-ethylhexanoate.

Reactant AReactant BSolventKey ConditionProduct
2-Ethylhexanoic AcidSodium HydroxideWaterTemperature control (cooling)Sodium 2-Ethylhexanoate Solution

An alternative neutralization method utilizes sodium bicarbonate or sodium carbonate as the base. This reaction proceeds similarly to the one with sodium hydroxide, where the acidic proton of the 2-ethylhexanoic acid is transferred to the base. When sodium bicarbonate is used, the reaction produces sodium 2-ethylhexanoate, water, and carbon dioxide gas, which is observed as effervescence. This route is also an effective method for generating the sodium salt of the carboxylic acid.

Industrial-Scale Synthesis Protocols

On an industrial scale, efficiency, cost-effectiveness, and the ability to utilize available material streams are paramount. Production methods are adapted to accommodate large volumes and sometimes integrate the synthesis of the 2-ethylhexanoic acid precursor.

An industrial route involves the synthesis of 2-ethylhexanoic acid directly from 2-ethylhexanol, which is then converted to its sodium salt. One such method is the catalytic dehydrogenation of 2-ethylhexanol in the presence of sodium hydroxide and a copper (II) oxide catalyst under atmospheric pressure. oriprobe.com In this process, 2-ethylhexanol reacts with sodium hydroxide, and the catalyst facilitates the dehydrogenation to form the acid, which is immediately neutralized to sodium 2-ethylhexanoate. oriprobe.com

Research has focused on optimizing this reaction by investigating variables such as the ratio of reactants, reaction time, temperature, and catalyst dosage. oriprobe.com Optimal conditions have been identified to maximize the yield of the final product. oriprobe.com

Optimal Conditions for Catalytic Dehydrogenation Synthesis oriprobe.com
ParameterOptimal Value
CatalystCopper (II) Oxide
Molar Ratio (2-Ethylhexanol : Sodium Hydroxide)1.3 : 1.0
Reaction Temperature220°C
Reaction Time2.5 hours
Achieved Yield80.9%

2-Ethylhexanoic acid is also known as isooctanoic acid. google.com Industrial processes can be designed to utilize isooctanoic acid sourced from various streams, potentially including waste or by-product flows, as a starting material for producing sodium 2-ethylhexanoate. echemi.com This approach aligns with principles of green chemistry and resource efficiency by converting lower-value materials into a commercially significant chemical product. The conversion follows the standard neutralization reaction with a sodium base like sodium hydroxide. echemi.com

Electrochemical Synthesis of Metal 2-Ethylhexanoates Utilizing Sodium 2-Ethylhexanoate as an Electrolytic Agent

Sodium 2-ethylhexanoate plays a crucial role as an electroconductive additive or electrolytic agent in the electrochemical synthesis of other metal 2-ethylhexanoates, such as those of lead or bismuth. google.com In this process, an electrolytic cell is used where the anode is made of the metal intended to form the new salt (e.g., lead). google.com

The process involves passing an electric current through a reaction mixture that includes 2-ethylhexanoic acid, a low-weight aliphatic alcohol (like methanol), and an electroconductive additive, which is preferably an alkali metal salt of 2-ethylhexanoic acid, such as sodium 2-ethylhexanoate. google.com The cell is divided by an ion exchange membrane into anode and cathode compartments. The sodium 2-ethylhexanoate facilitates the flow of current, allowing the metal anode to react and form the desired metal 2-ethylhexanoate. google.com

Components of Electrolytic Cell for Metal 2-Ethylhexanoate Synthesis google.com
ComponentDescription/Material
AnodeTarget metal (e.g., Lead plate)
CathodeGraphite rod
Anolyte2-Ethylhexanoic acid, Metal 2-ethylhexanoate, Methyl alcohol
Catholyte2-Ethylhexanoic acid, Methyl alcohol
Electroconductive AdditiveSodium 2-Ethylhexanoate or Potassium 2-Ethylhexanoate
SeparatorIon exchange membrane

Chemical Reactivity and Mechanistic Investigations

Catalytic and Basic Activity in Organic Transformations

Sodium 2-ethylhexanoate (B8288628) exhibits significant utility as both a base and a catalyst in key organic reactions, facilitating the synthesis of amides through distinct mechanistic routes.

The crucial role of Sodium 2-ethylhexanoate is to neutralize the HCl formed during the reaction. If left un-neutralized, the HCl would protonate the starting amine, converting it into its non-nucleophilic ammonium (B1175870) salt, which would halt the reaction and diminish the yield. The 2-ethylhexanoate anion acts as a base, accepting the proton from HCl. This maintains the neutrality of the reaction medium and ensures the availability of the free amine nucleophile to continue the acylation process, leading to efficient amide formation.

Table 1: Role of Sodium 2-ethylhexanoate in Amine Acylation

Reactant 1 Reactant 2 Product Byproduct Role of Sodium 2-ethylhexanoate

In the ring-opening aminolysis of lactones, Sodium 2-ethylhexanoate has been identified as a dual-function agent, serving as both a base and a catalyst. researchgate.net This reaction is a valuable method for synthesizing hydroxy amides from cyclic esters (lactones).

Research has demonstrated that Sodium 2-ethylhexanoate can effectively promote the aminolysis of various lactones with amine salts, such as benzylamine (B48309) hydrochloride. researchgate.net The mechanism involves two key functions:

As a Base: It deprotonates the amine salt (e.g., benzylamine hydrochloride) to generate the free, nucleophilic amine in situ.

As a Catalyst: The regenerated amine then attacks the carbonyl group of the lactone, leading to a tetrahedral intermediate. The 2-ethylhexanoate anion can facilitate the proton transfer steps required for the ring-opening and subsequent formation of the stable hydroxy amide product.

This catalytic system is noted for proceeding under nearly neutral pH conditions, which makes it particularly suitable for substrates that are sensitive to strongly acidic or basic environments. researchgate.net

Role in Ion Exchange and Cationic Substitution Reactions

Sodium 2-ethylhexanoate serves as a vital precursor for the synthesis of a wide range of other metal 2-ethylhexanoates through ion exchange or metathesis (salt-exchange) reactions. guidechem.comchemicalbook.com2017erp.comsigmaaldrich.com In these processes, the sodium cation (Na⁺) is substituted by another metal cation.

This method is commonly used to produce calcium, magnesium, and cerium(III) 2-ethylhexanoate salts, among others. guidechem.comchemicalbook.comsigmaaldrich.com The general mechanism involves dissolving Sodium 2-ethylhexanoate in a suitable solvent and reacting it with a soluble salt of the target metal (e.g., a metal chloride or nitrate). The insolubility of the resulting sodium salt byproduct (e.g., sodium chloride) often drives the reaction to completion, allowing for the isolation of the desired metal 2-ethylhexanoate. These synthesized metal carboxylates are important as catalysts, paint driers, and polymer stabilizers. 2017erp.comresearchgate.net

Table 2: Synthesis of Metal 2-Ethylhexanoates via Cationic Substitution

Precursor Reactant Salt Target Product Reaction Type
Sodium 2-ethylhexanoate Calcium Chloride Calcium 2-ethylhexanoate Metathesis / Ion Exchange
Sodium 2-ethylhexanoate Magnesium Nitrate Magnesium 2-ethylhexanoate Metathesis / Ion Exchange

Interfacial and Bulk Phase Interactions in Complex Formulations

The specific chemical structure of Sodium 2-ethylhexanoate, featuring a polar carboxylate head and a nonpolar alkyl tail, allows it to modify interfacial properties in complex systems like coatings and adhesives.

In paint and coating formulations, Sodium 2-ethylhexanoate is used to improve flow and leveling and to enhance adhesion. guidechem.com Its function is analogous to that of a surfactant or surface active agent. nih.gov When a coating is applied, variations in solvent evaporation rates can create surface tension gradients, leading to defects such as orange peel, craters, and poor substrate wetting.

Sodium 2-ethylhexanoate is employed as a crosslinking agent in the manufacturing of adhesives and coatings, a role that enhances the final product's strength, durability, and performance. guidechem.comsigmaaldrich.com The mechanism of action is described as a reaction between the compound and other components within the adhesive formulation, leading to the formation of robust chemical bonds that create a networked, or crosslinked, polymer structure. guidechem.com

While specific mechanistic details depend on the adhesive's chemistry (e.g., polyesters, polyurethanes), the carboxylate group or the sodium ion can participate in several ways. The sodium ion can form ionic crosslinks between polymer chains that contain acidic functional groups. Alternatively, the compound can act as a catalyst, promoting condensation or addition reactions between polymer resins and other crosslinking agents present in the formulation. This crosslinked network is essential for developing the cohesive strength and adhesive properties of the final product. guidechem.com

Environmental Stability and Degradation Pathways in Aqueous Systems

Sodium 2-ethylhexanoate is the sodium salt of 2-ethylhexanoic acid. sigmaaldrich.com As an organic salt, its behavior and stability in aqueous environments are dictated by factors such as pH and temperature. The compound is readily soluble in water. chemicalbook.comguidechem.com

Sodium 2-ethylhexanoate is the salt of a weak acid (2-ethylhexanoic acid) and a strong base (sodium hydroxide). When dissolved in water, it readily dissociates into the sodium cation (Na+) and the 2-ethylhexanoate anion (C₈H₁₅O₂⁻). Consequently, the hydrolysis of the salt itself is not considered a significant degradation pathway.

The stability and predominant form of the compound in an aqueous solution are highly dependent on the pH of the system. The 2-ethylhexanoate anion participates in a pH-dependent equilibrium with its conjugate acid, 2-ethylhexanoic acid.

Acidic Conditions (Low pH): In an acidic environment, the equilibrium shifts towards the protonation of the carboxylate anion, leading to the formation of the less soluble 2-ethylhexanoic acid.

Neutral to Alkaline Conditions (High pH): In neutral and alkaline solutions, the deprotonated 2-ethylhexanoate anion is the predominant species. A 10% aqueous solution of sodium 2-ethylhexanoate typically exhibits a pH in the range of 7.0 to 9.5. 2017erp.com

The pKa of 2-ethylhexanoic acid is approximately 4.82 at 20°C. chemicalbook.com This value is central to understanding the distribution of the chemical species at different pH levels. At a pH equal to the pKa, the concentrations of the protonated acid and the anionic salt form are equal.

Table 1: Predominant Species of 2-Ethylhexanoic Acid/Hexanoate at Various pH Levels

pH RangePredominant SpeciesCharacteristics
pH < 4.822-Ethylhexanoic AcidProtonated form, lower water solubility
pH = 4.822-Ethylhexanoic Acid & 2-Ethylhexanoate AnionEqual concentrations of both species
pH > 4.822-Ethylhexanoate AnionDeprotonated form, high water solubility

Sodium 2-ethylhexanoate demonstrates high thermal stability. 2017erp.com The compound has a very high melting point, reported to be above 300°C. sigmaaldrich.comchemicalbook.comguidechem.com This indicates that significant thermal energy is required to induce decomposition of the anhydrous salt.

In aqueous solutions, the compound's stability is also notable. Industrial processes such as spray drying utilize high temperatures to remove water from a solution of sodium 2-ethylhexanoate to produce a crystalline powder. This process can involve inlet air temperatures ranging from 100°C to 160°C, conditions under which the salt remains intact. google.com This further supports its stability in the presence of water at temperatures up to and exceeding water's boiling point.

Decomposition of the salt occurs at temperatures well above those typically found in natural aqueous environments. Studies on other sodium carboxylates show that thermal decomposition generally occurs at temperatures around 300°C or higher. rsc.org The decomposition of anhydrous sodium carboxylates at such high temperatures typically yields sodium carbonate and a variety of organic compounds, such as ketones. Specific research on the thermal degradation of sodium 2-ethylhexanoate in an aqueous system at decomposition temperatures and the resultant volatile byproducts is limited. Such conditions would necessitate a high-pressure system to maintain water in a liquid or supercritical state.

Table 2: Thermal Properties of Sodium 2-ethylhexanoate

PropertyValueNotes
Melting Point>300 °CIndicates high thermal stability of the anhydrous salt. chemicalbook.comguidechem.com
Process StabilityStable up to 160 °CDemonstrated during aqueous spray drying operations. google.com
General Decomposition Onset~300 °CInferred from similar monosodium carboxylate compounds. rsc.org

Catalytic Applications of Sodium 2 Ethylhexanolate in Advanced Chemical Processes

Sodium 2-ethylhexanolate, the sodium salt of 2-ethylhexanoic acid, serves as a versatile compound in the realm of chemical catalysis. Its utility spans from acting as a primary catalyst in selective oxidation reactions to functioning as a crucial co-catalyst or precursor in the synthesis of more complex catalytic systems for polymerization and other advanced processes. This article details its specific roles in these applications, adhering to a structured examination of its catalytic functions.

Advanced Material Science and Engineering Applications

Polymer Stabilization and Performance Enhancement

Sodium 2-ethylhexanoate (B8288628) is utilized in the polymer industry, primarily as a precursor for creating effective stabilizers that enhance the durability and performance of various plastics. sigmaaldrich.comsigmaaldrich.com These stabilizers are crucial for protecting polymers from degradation during high-temperature processing and throughout the service life of the end product.

The role of sodium 2-ethylhexanoate in improving the thermal and mechanical properties of polymer matrices is typically indirect. It serves as a reactant in the synthesis of metallic carboxylates, often referred to as metal soaps, which function as heat stabilizers. 2017erp.com The incorporation of these metallic 2-ethylhexanoate stabilizers into a polymer matrix can enhance thermal stability by preventing thermo-oxidative degradation.

The mechanism involves the metallic cation of the stabilizer interacting with degrading polymer chains. This interaction can neutralize acidic byproducts, such as hydrochloric acid in the case of PVC, which would otherwise catalyze further degradation. specialchem.com By preventing these initial degradation steps, the polymer's molecular weight is maintained, which in turn preserves its mechanical properties, such as tensile strength and impact resistance. The 2-ethylhexanoate anion provides solubility and compatibility of the metal stabilizer within the non-polar polymer matrix, ensuring uniform dispersion and effective stabilization.

Polyvinyl chloride (PVC) is notoriously thermally unstable, readily undergoing dehydrochlorination at processing temperatures. This degradation releases hydrochloric acid (HCl) and forms conjugated polyene sequences that cause discoloration and embrittlement. pageplace.de Metal carboxylates derived from sodium 2-ethylhexanoate, such as calcium/zinc or barium/zinc 2-ethylhexanoates, are key components of mixed metal stabilizer systems for PVC. specialchem.com

The stabilization mechanism in PVC is multifaceted:

HCl Scavenging : The primary role of the metal carboxylate (M(OOCR)₂) is to neutralize the HCl released during degradation. The basic carboxylate reacts with HCl, preventing it from catalyzing further "unzipping" of the polymer chains.

Substitution of Labile Chlorine Atoms : The metal stabilizer can exchange its carboxylate ligand with the labile allylic chlorine atoms on the PVC backbone. This replaces a weak C-Cl bond with a more stable ester group, inhibiting the initiation of polyene formation.

Synergistic Effects : In mixed metal systems, such as Ca/Zn stabilizers, a synergistic effect is observed. The zinc carboxylate is highly effective at substituting labile chlorines but generates zinc chloride (ZnCl₂), a strong Lewis acid that can promote degradation. The calcium carboxylate then reacts with the ZnCl₂ to regenerate the more active zinc stabilizer and form harmless calcium chloride (CaCl₂).

Sodium 2-ethylhexanoate is the starting material for producing the zinc and calcium 2-ethylhexanoate salts that perform these critical functions. A Chinese patent also describes a sodium isooctanoate (a synonym for 2-ethylhexanoate) zinc composite stabilizer for PVC, highlighting its direct relevance. google.com

Utilization as a Precursor in Organometallic Compound Synthesis

Sodium 2-ethylhexanoate is a fundamental building block for the synthesis of a wide range of metal 2-ethylhexanoates. sigmaaldrich.com These organometallic compounds are valued for their solubility in organic solvents and are used as catalysts, paint driers, and, critically, as precursors for advanced materials. 2017erp.com

Lead bis(2-ethylhexanoate) is an organometallic compound used as a precursor for creating lead-containing materials like piezoelectric thin films and intermetallic nanoparticles. google.com Sodium 2-ethylhexanoate can be used in the synthesis of such compounds. One patented method describes an electrolytically assisted chemical reaction for producing metal 2-ethylhexanoates, including lead bis(2-ethylhexanoate). In this process, a salt of 2-ethylhexanoic acid with an alkali metal, such as sodium 2-ethylhexanoate, is employed as an essential electroconductive additive to facilitate the reaction. google.com

Calcium and magnesium 2-ethylhexanoates are used as heat stabilizers for plastics and as modifying agents in other materials. 2017erp.com A common and efficient method for their synthesis is a double decomposition or metathesis reaction. This process involves reacting sodium 2-ethylhexanoate with a soluble calcium or magnesium salt, such as their respective chlorides, in an aqueous solution.

The reaction proceeds as follows:

2 C₈H₁₅NaO₂ (aq) + CaCl₂ (aq) → Ca(C₈H₁₅O₂)₂ (s) + 2 NaCl (aq)

In this reaction, the insoluble calcium 2-ethylhexanoate precipitates from the solution, allowing for easy separation, while the sodium chloride byproduct remains dissolved. A similar reaction pathway is used for the synthesis of magnesium 2-ethylhexanoate, leveraging the precursor role of the sodium salt.

Metathesis Reaction for Calcium 2-Ethylhexanoate Synthesis

Reactant 1Reactant 2ProductByproduct
Sodium 2-ethylhexanoateCalcium ChlorideCalcium 2-ethylhexanoateSodium Chloride

The synthesis of precisely controlled nanoparticles is a cornerstone of modern materials science. Metal 2-ethylhexanoates, derived from sodium 2-ethylhexanoate, are highly effective precursors for the organometallic synthesis of a variety of metal and metal oxide nanoparticles. sigmaaldrich.com

The general process involves the thermal decomposition of the metal 2-ethylhexanoate precursor in a high-boiling point solvent. The 2-ethylhexanoate ligands stabilize the metal ions in the solution and then dissociate upon heating, leading to the nucleation and growth of nanoparticles. The dissociated ligands can also act as capping agents that adsorb to the nanoparticle surface, controlling their size and preventing aggregation. This route has been successfully used to synthesize nanoparticles of materials such as cobalt oxide (CoO), tin oxide (SnO₂), and cerium oxide (CeO₂).

Examples of Nanoparticles Synthesized from 2-Ethylhexanoate Precursors

Nanoparticle MaterialMetal 2-Ethylhexanoate PrecursorSynthesis Method
Cobalt Oxide (CoO)Cobalt(II) 2-ethylhexanoateSolvothermal Processing
Tin Oxide (SnO₂)Tin(II) 2-ethylhexanoateNon-hydrolytic Solvothermal Reaction
Cerium Oxide (CeO₂)Cerium(III) 2-ethylhexanoateNon-hydrolytic Solvothermal Reaction
Platinum-Lead (PtPb)Lead(II) 2-ethylhexanoate (with a platinum precursor)Chemical Reduction

Applications in Thin Film Deposition Technologies

Sodium 2-ethylhexanoate serves as a critical, albeit often indirect, component in the fabrication of advanced thin films. Its utility in this field is not typically as a primary film-forming material itself, but rather as a versatile precursor for synthesizing other metal-organic compounds and as a functional additive in deposition solutions. Its solubility in organic solvents and its chemical reactivity make it valuable in solution-based deposition techniques like sol-gel processing and the molecular precursor method (MPM). americanelements.comresearchgate.net

The primary roles of Sodium 2-ethylhexanoate in thin film technologies can be categorized as:

A reactant for the synthesis of other metallic 2-ethylhexanoate precursors. researchgate.net2017erp.com

A source of sodium for doping semiconductor thin films to enhance electronic properties. annexpublishers.commdpi.com

A surfactant or modifier in precursor solutions to improve film quality and morphology. glindiachemicals.comresearchgate.net

Role as a Precursor for Metal-Organic Deposition (MOD)

A significant application of Sodium 2-ethylhexanoate is in the synthesis of various metal 2-ethylhexanoates, which are themselves important precursors for thin film deposition. 2017erp.com Through metathesis reactions, the sodium cation in Sodium 2-ethylhexanoate can be exchanged with other metal ions (e.g., tin, zirconium, lead, copper) to form the corresponding metal 2-ethylhexanoates. researchgate.net These resulting organometallic compounds are highly soluble in common organic solvents, a key requirement for solution-based deposition techniques.

The 2-ethylhexanoate ligand provides several advantages for creating stable, high-quality precursor solutions. It helps to prevent premature hydrolysis and uncontrolled precipitation, ensuring a homogeneous solution that can be applied to a substrate via spin-coating, dip-coating, or inkjet printing. During thermal annealing, the organic ligand decomposes cleanly, leaving behind a metal or metal oxide thin film. researchgate.net

For example, tin(II) 2-ethylhexanoate, which can be synthesized using a sodium 2-ethylhexanoate intermediate, is used in sol-gel processes to create tin oxide (SnO₂) thin films. researchgate.net These films are valuable for applications such as gas sensors and transparent conducting layers.

Precursor Synthesized from Sodium 2-ethylhexanoateResulting Thin FilmDeposition MethodKey Application
Tin(II) 2-ethylhexanoateTin Dioxide (SnO₂)Sol-GelGas Sensors, Transparent Conductors
Lead Zirconate Titanate (PZT) PrecursorsPZT (Pb(Zr,Ti)O₃)Photochemical MODFerroelectric Memory, Piezoelectric Sensors
Copper(II) 2-ethylhexanoateCopper (Cu), Copper Oxide (CuO)Solution-BasedConductive Layers, Catalysts

The data in this table is compiled from research on metal 2-ethylhexanoate precursors, which are commonly synthesized via intermediates like Sodium 2-ethylhexanoate. researchgate.net

Function as a Sodium Doping Source

In the fabrication of certain photovoltaic and semiconductor devices, the controlled introduction of sodium is crucial for optimizing performance. Sodium doping has been shown to significantly enhance the material properties and efficiency of thin-film solar cells, such as those based on Copper Indium Gallium Selenide (CIGS) and AgInGaSe₂ (AIGS). annexpublishers.commdpi.com

Sodium incorporation passivates defects, increases charge carrier concentration, and can influence the preferred crystal orientation during film growth. annexpublishers.commdpi.com While common methods for sodium introduction include the use of soda-lime glass substrates or the deposition of NaF layers, solution-based processes can utilize soluble compounds like Sodium 2-ethylhexanoate mixed directly into the precursor ink. This approach offers precise control over the doping concentration.

Research on AIGS thin films has demonstrated the critical impact of sodium on the final material properties. The addition of a sodium source prior to annealing promotes the crystallization of the AIGS film and significantly increases the grain size. mdpi.com

Table: Effect of Sodium Doping on AIGS Thin Film Properties

Sodium Source Thickness Average Grain Size Surface Morphology Solar Cell Efficiency
0 nm Smaller, less uniform grains Higher roughness Baseline
5 nm Increased grain size Reduced roughness Improved
10 nm Maximum grain size observed Smoother surface Significantly Improved

This interactive table is based on data from studies on the effect of Na₂Se as a sodium source for AIGS solar cells, illustrating the general principles of sodium doping that would apply to a soluble source like Sodium 2-ethylhexanoate in a solution-based process. mdpi.com

Use as a Surfactant in Precursor Solutions

The molecular structure of Sodium 2-ethylhexanoate, with its ionic head and organic tail, gives it surfactant properties. glindiachemicals.com In the context of thin film deposition, it can be added to precursor solutions to act as a stabilizing or modifying agent. The use of surfactants in precursor solutions can be essential for achieving uniform and well-adhered films. researchgate.net

Adding a surfactant like Sodium 2-ethylhexanoate can:

Improve Substrate Wetting: Lowering the surface tension of the precursor solution allows it to spread more evenly across the substrate, preventing beading and ensuring a uniform film thickness.

Enhance Adhesion: The surfactant can improve the interaction between the precursor solution and the substrate, leading to better adhesion of the final film. researchgate.net

Control Film Morphology: By influencing the nucleation and growth process during film formation, surfactants can alter the surface roughness and porosity of the thin film. Research on SnO₂ films has shown that the presence of a surfactant in the precursor solution can increase the surface area and degree of crystallinity. researchgate.net

This application is particularly relevant in sol-gel and other wet chemical methods where the stability and properties of the precursor solution directly dictate the quality of the resulting thin film.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

DFT calculations are pivotal in mapping the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. This information provides a step-by-step description of the reaction mechanism at the molecular level.

The geometry of the transition state is a critical factor in determining the rate and feasibility of a chemical reaction. DFT methods enable the prediction of these high-energy structures. By calculating the vibrational frequencies, a predicted transition-state geometry can be validated; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For a hypothetical reaction involving sodium 2-ethylhexanoate (B8288628), DFT could be employed to model the interaction of the 2-ethylhexanoate anion with a substrate. The calculations would aim to locate the transition state for a key step, such as a nucleophilic attack or a proton transfer. The predicted geometry would reveal the bond-breaking and bond-forming processes and the spatial arrangement of the atoms at the peak of the energy barrier.

Table 1: Hypothetical DFT-Calculated Parameters for a Transition State involving the 2-ethylhexanoate Anion

ParameterValueDescription
Relative Energy (kcal/mol)+15.2The energy of the transition state relative to the reactants.
Imaginary Frequency (cm⁻¹)-250.4iThe single imaginary frequency confirming the structure as a true transition state.
Key Interatomic Distance (Å)2.1 Å (C-O)The distance between the carboxylate oxygen and an electrophilic carbon in the substrate at the transition state.

Computational Approaches to Catalytic Pathway Investigation

In reactions where sodium 2-ethylhexanoate or a derivative acts as a catalyst, computational modeling can be used to investigate the entire catalytic cycle. This involves mapping the energy profile of each step in the cycle, including substrate binding, the chemical transformation(s), and product release.

Modeling of Regioselectivity and Stereochemical Outcomes in Organic Reactions

Many organic reactions can yield multiple products in the form of constitutional isomers (regioisomers) or stereoisomers. Computational chemistry provides a powerful means to predict and rationalize the observed selectivity.

To model regioselectivity, DFT calculations can be used to determine the activation energies for the formation of all possible regioisomeric products. The product formed via the lowest energy transition state is predicted to be the major product. For example, in a reaction where the 2-ethylhexanoate anion could attack two different sites on a molecule, DFT could be used to compare the energy barriers for the two pathways.

Similarly, to predict stereochemical outcomes, the transition-state energies leading to different stereoisomers (e.g., enantiomers or diastereomers) are calculated. The difference in these energies can be used to predict the enantiomeric excess or diastereomeric ratio of the reaction. These calculations can provide detailed insights into the non-covalent interactions, such as steric hindrance and hydrogen bonding, that control the stereoselectivity of a reaction.

Table 2: Theoretical Energy Data for Competing Reaction Pathways

PathwayProduct TypeCalculated Activation Energy (kcal/mol)Predicted Outcome
ARegioisomer 118.5Minor Product
BRegioisomer 215.2Major Product
CStereoisomer (R)20.1Minor Enantiomer
DStereoisomer (S)18.9Major Enantiomer

Q & A

Q. What are the standard synthetic routes for Sodium 2-ethylhexanolate, and how can purity be optimized?

Q. How can mechanistic studies elucidate the role of this compound in catalytic systems (e.g., polymerization or cross-coupling reactions)?

  • Kinetic Profiling : Monitor reaction rates via in situ techniques (e.g., FT-IR or Raman spectroscopy) to identify intermediates and rate-determining steps .
  • Computational Modeling : Density Functional Theory (DFT) calculations can map the electronic structure of the alkoxide to predict reactivity (e.g., nucleophilic sites in SN2 reactions) .
  • Isotopic Labeling : Use deuterated substrates to trace proton transfer pathways in catalytic cycles .

Example Data Contradiction Resolution : Conflicting reports on catalytic efficiency may arise from solvent polarity effects. Systematic studies in varying solvents (e.g., THF vs. DMF) can isolate dielectric constant impacts on ion pairing and activity .

Q. What strategies address discrepancies in reported solubility and stability data for this compound?

  • Controlled Replication : Reproduce experiments under identical conditions (humidity, solvent grade, and temperature) to identify environmental variables .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to quantify variability across studies. For instance, solubility in polar aprotic solvents (DMF) may vary by ±15% due to trace moisture .
  • Advanced Characterization : Use dynamic light scattering (DLS) to detect aggregation in solution, which may explain inconsistent reactivity .

Q. How can researchers design experiments to evaluate this compound’s performance in multi-component reactions?

  • DoE (Design of Experiment) : Apply factorial designs to optimize variables (e.g., catalyst loading, temperature, and substrate ratios) .
  • In Situ Monitoring : Use GC-MS or HPLC to track side products and adjust reaction pathways in real time .
  • Cross-Validation : Collaborate with independent labs to verify reproducibility, especially for high-stakes applications (e.g., pharmaceutical synthesis) .

Methodological Recommendations

  • Literature Review : Prioritize peer-reviewed journals over commercial databases; exclude non-academic sources (e.g., ) .
  • Ethical Reporting : Disclose all synthetic conditions and raw data to enable replication .
  • Data Transparency : Archive spectra, chromatograms, and crystallographic data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.